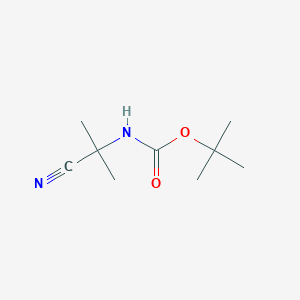

tert-Butyl (2-cyanopropan-2-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (2-cyanopropan-2-yl)carbamate is a chemical compound that is used as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a cyanopropane moiety. This compound is relevant in the field of organic chemistry due to its utility in the synthesis of complex molecules, including pharmaceuticals and natural products.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions that can include protection-deprotection strategies, cyclopropanation, and asymmetric synthesis techniques. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step . Another study reported the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate was described using a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butyl group, which is a common protecting group in organic synthesis due to its steric bulk and ease of removal. The cyanopropane part of the molecule provides a nitrile functional group, which is a versatile handle for further chemical transformations. The carbamate moiety is a functional group that contains an amine linked to a carbonyl group, which is often used for the protection of amines and as an intermediate in the synthesis of other functional groups.

Chemical Reactions Analysis

tert-Butyl carbamate derivatives are involved in various chemical reactions. For example, they can participate in C-H amination reactions, as demonstrated by the dirhodium(II)-catalyzed C-H amination of a tert-butyl carbamate derivative to yield an oxazolidinone . They can also undergo asymmetric Mannich reactions to form chiral amino carbonyl compounds . The versatility of these compounds is further illustrated by their use in the synthesis of natural product derivatives, such as jaspine B, through multi-step synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The nitrile group is polar and can participate in a variety of chemical reactions, including nucleophilic addition and reduction. The carbamate group is stable under a range of conditions but can be deprotected under acidic or basic conditions to yield the free amine. These properties are crucial for the compound's role as an intermediate in organic synthesis and its manipulation in various chemical reactions.

Applications De Recherche Scientifique

Réactif de N-tert-butoxycarbonylation chimiosélectif

Application : Le tert-Butyl (2-cyanopropan-2-yl)carbamate sert de réactif de N-tert-butoxycarbonylation vert et chimiosélectif. Il présente une efficacité remarquable dans la protection sélective des amines aromatiques et aliphatiques. La réaction se déroule dans des conditions douces et respectueuses de l'environnement, avec des rendements élevés en seulement une heure. De plus, le support Boc est facilement recyclable, ce qui le rend prometteur pour la production industrielle .

Synthèse catalysée au palladium d'anilines N-Boc protégées

Application : En synthèse organique, ce composé participe à la synthèse catalysée au palladium d'anilines N-Boc protégées. En utilisant le carbamate de tert-butyle, les chimistes peuvent introduire efficacement des groupes protecteurs Boc (tert-butoxycarbonyl) sur les amines aromatiques. Ces anilines protégées servent d'intermédiaires polyvalents dans diverses voies de synthèse .

Synthèse de pyrroles tétrasubstitués

Application : Le this compound joue un rôle crucial dans la synthèse de pyrroles tétrasubstitués. Ces pyrroles sont fonctionnalisés par des groupes esters ou cétones en position C-3. La réactivité du composé permet la construction de squelettes pyrroliques complexes, qui trouvent des applications en chimie médicinale et en science des matériaux .

Études de perméation cutanée

Application : Les chercheurs utilisent le this compound dans les études de perméation cutanée. Son Log Kp (coefficient de perméation cutanée) de -6,68 cm/s indique sa capacité à pénétrer la peau. Comprendre les propriétés de perméation cutanée est crucial pour la conception de systèmes d'administration transdermique de médicaments.

Perméabilité du SNC

Application : Ce composé présente une perméabilité à la barrière hémato-encéphalique (BHE), ce qui le rend pertinent pour le développement de médicaments pour le système nerveux central (SNC). Sa forte absorption gastro-intestinale (GI) renforce encore son potentiel en tant que composé actif sur le SNC.

Réactif chimique et brique de construction organique

Application : Le this compound sert de réactif chimique précieux et de brique de construction organique. Les chercheurs peuvent l'intégrer dans diverses voies de synthèse pour accéder à des molécules plus complexes. Sa solubilité dans des solvants polaires comme le chlorure de méthylène et le chloroforme facilite son utilisation dans diverses réactions .

Propriétés

IUPAC Name |

tert-butyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXCVOTKUOLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

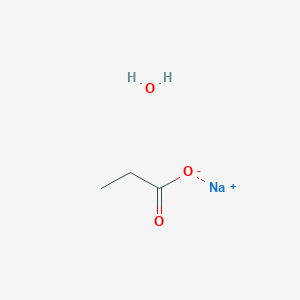

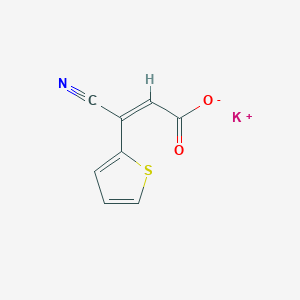

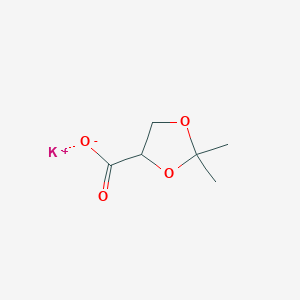

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)